N-Formyl Desloratadine

Descripción general

Descripción

N-Formyl Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl Desloratadine typically involves the formylation of Desloratadine. One common method is the reaction of Desloratadine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Formyl Desloratadine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form Desloratadine.

Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

Oxidation: Oxides of this compound.

Reduction: Desloratadine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Stability in Pharmaceutical Formulations

N-Formyl desloratadine is primarily known as an impurity that can form during the degradation of desloratadine. Research has shown that the presence of this compound can affect the stability and efficacy of pharmaceutical compositions containing desloratadine.

Stabilization Strategies

Several patents have outlined methods to stabilize desloratadine formulations to minimize the formation of N-formyl impurities:

- Use of Stabilizers : The incorporation of stabilizers such as antioxidants and alkali metal salts has been reported to prevent the formation of this compound during storage. For example, a stable composition can maintain less than 0.5% of N-formyl impurity when stored under specific conditions (40°C and 75% relative humidity) for extended periods .

- Formulation Techniques : Techniques such as co-sifting excipients and controlled drying processes have been employed to enhance the stability of desloratadine formulations, thereby reducing the conversion to this compound .

Impurity Monitoring and Regulatory Compliance

The presence of this compound is a significant concern in pharmaceutical development due to regulatory standards set by agencies like the U.S. Food and Drug Administration. Compositions must be monitored for impurities, including this compound, to ensure they meet safety and efficacy guidelines.

Analytical Methods

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to quantify the levels of this compound in pharmaceutical products. This monitoring is crucial for ensuring that products remain within acceptable limits for impurities over their shelf life .

Therapeutic Implications

While this compound is primarily viewed as an impurity, understanding its pharmacological properties may open avenues for research into its potential therapeutic applications.

Potential Benefits

- Histamine Receptor Interaction : As a derivative of desloratadine, this compound may exhibit interactions with histamine receptors, which could be explored for possible antihistaminic effects or other therapeutic benefits .

- Research in Allergic Conditions : Given its connection to desloratadine, further studies could investigate whether this compound contributes positively or negatively to allergic responses when present in formulations intended for treating conditions like allergic rhinitis .

Mecanismo De Acción

N-Formyl Desloratadine exerts its effects by interacting with histamine H1 receptors, similar to Desloratadine. It selectively blocks peripheral histamine H1 receptors, preventing the action of histamine and thereby reducing allergic symptoms. The formyl group may influence its binding affinity and pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Desloratadine: The parent compound, widely used as an antihistamine.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

Fexofenadine: Another second-generation antihistamine with similar uses.

Uniqueness

N-Formyl Desloratadine is unique due to its formation as a degradation product and its specific chemical properties. It provides insights into the stability and degradation pathways of Desloratadine, which is valuable for the development of stable pharmaceutical formulations .

Actividad Biológica

N-Formyl Desloratadine is a derivative of desloratadine, which is a well-known second-generation antihistamine. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

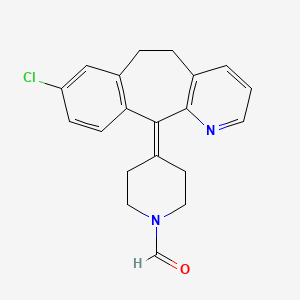

Chemical Structure and Properties

This compound has the chemical formula CHClNO and is characterized by the addition of a formyl group to the desloratadine structure. This modification may influence its interaction with histamine receptors and other biological targets.

Desloratadine primarily functions as an H1 receptor antagonist, blocking the action of histamine, which is responsible for allergic symptoms. This compound retains this mechanism but may exhibit altered potency or selectivity due to structural changes. Studies indicate that desloratadine has a higher affinity for H1 receptors compared to its parent compound, loratadine, suggesting that this compound could similarly enhance antihistaminic effects while minimizing central nervous system penetration, thus reducing sedation risks .

Antihistaminic Effects

Research has demonstrated that this compound exhibits significant antihistaminic activity. In vitro studies show that it effectively inhibits histamine-induced contractions in isolated guinea pig ileum tissues, similar to desloratadine . The potency and efficacy of this compound compared to desloratadine remain subjects of ongoing investigation.

Safety Profile

One notable aspect of this compound is its safety profile. Like desloratadine, it is expected to have minimal sedative effects, making it suitable for patients who require antihistamines without the risk of drowsiness. Studies have indicated that compounds related to desloratadine generally exhibit lower anticholinergic side effects compared to older antihistamines .

Stability and Degradation

The stability of this compound is crucial for its pharmaceutical formulation. Research has highlighted that desloratadine and its derivatives are sensitive to environmental conditions such as temperature and humidity. Formulations containing this compound must be designed to minimize degradation and discoloration due to reactive excipients .

Comparative Biological Activity

The following table summarizes key biological activities and properties of this compound compared to desloratadine:

| Property | This compound | Desloratadine |

|---|---|---|

| Chemical Formula | CHClNO | CHClNO |

| H1 Receptor Affinity | Higher potential affinity | High affinity |

| Sedative Effects | Minimal | Minimal |

| Anticholinergic Effects | Lower than first-generation | Low |

| Stability | Sensitive to conditions | Sensitive but stable in formulations |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the efficacy of various desloratadine analogs, including this compound, demonstrating significant inhibition of histamine-induced responses in isolated tissues .

- Pharmacokinetic Studies : Research on pharmacokinetics suggests that modifications like formylation may alter absorption and distribution profiles, which could be advantageous for specific therapeutic applications .

- Toxicological Assessments : Investigations into the safety profile reveal that this compound maintains a favorable safety margin in animal models, similar to desloratadine .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying N-Formyl Desloratadine in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (GC-MS or LC-MS/MS) is widely used for precise quantification. For example, GC-MS with electron impact ionization (EI) can resolve this compound using its molecular ion mass (m/z 339) and fragmentation patterns . Three-way data analysis (e.g., PARAFAC) can simultaneously quantify the compound and determine its acid dissociation constant (pKa) in complex matrices by decomposing pH-absorbance-wavelength datasets .

- Validation : Ensure method precision (relative standard deviation <5%) and accuracy (recovery 95–105%) via standard addition protocols .

Q. How is this compound characterized as a process-related impurity in desloratadine synthesis?

- Identification : Use LC-MS to distinguish this compound (m/z 339) from parent desloratadine (m/z 311) and other impurities (e.g., N-methyl derivatives). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy .

- Quantification : Set impurity thresholds using International Council for Harmonisation (ICH) guidelines (e.g., ≤0.15% for unknown impurities). Stability studies under oxidative stress (e.g., UV light, heat) can reveal degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound?

- Metabolic Profiling : Investigate cytochrome P450 (CYP) isoforms responsible for N-formyl group formation. In vitro hepatocyte models or recombinant enzyme assays can clarify whether the N-formyl moiety arises from precursor peptides (as seen in RiPP antibiotic biosynthesis) or direct enzymatic modification .

- Population Variability : Address discrepancies in metabolite formation by stratifying subjects into poor metabolizers (PMs) and normal metabolizers (NMs). PMs exhibit prolonged desloratadine half-lives (>50 hours) and reduced 3-hydroxydesloratadine formation, impacting this compound levels .

Q. How to design stability-indicating methods for this compound under stress conditions?

- Stress Testing : Expose samples to UV light (254 nm), heat (40–80°C), and oxidative agents (H₂O₂). Monitor degradation kinetics via kinetic modeling (e.g., Arrhenius equation for thermal stability) .

- Analytical Controls : Use forced degradation studies to validate method specificity. For example, GC-MS can differentiate this compound from desloratadine oxidation products like desloratadine epoxide .

Q. What bioanalytical validation parameters are critical for pharmacokinetic studies of this compound metabolites?

- Parameters : Validate selectivity, linearity (1–500 ng/mL), precision (intra-day RSD <15%), and recovery (>80%) per FDA/EMA guidelines. Cross-validate methods between labs using harmonized protocols (e.g., ATP-based acceptance criteria for precision and accuracy) .

- Case Study : In bioequivalence trials, ensure 90% confidence intervals for AUC and Cmax ratios (test/reference) fall within 80–125%. For desloratadine metabolites like this compound, supportive data may include metabolite pharmacokinetics but are not primary endpoints .

Q. Data Contradiction Analysis

- Example : Discrepancies in metabolic stability data may arise from interspecies differences (rodent vs. human liver microsomes) or assay conditions (e.g., pH, cofactors). Resolve by standardizing in vitro protocols and validating findings with in vivo samples .

- Mitigation : Use multivariate analysis (e.g., ANOVA for batch variability) and meta-analyses to reconcile conflicting results across studies .

Q. Methodological Tables

Propiedades

IUPAC Name |

4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIUOLEDZMNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117810-61-4 | |

| Record name | N-Formyl-desloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5TC65UK919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.